molecular formula C35H51N9O7 B1200170 CGP 75176 CAS No. 198904-13-1

CGP 75176

Cat. No.: B1200170
CAS No.: 198904-13-1
M. Wt: 709.8 g/mol
InChI Key: BFKMYBHUMHOWJH-YVHASNINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its intricate structure suggests it may have unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:

    Formation of the core structure: This often involves the use of protecting groups to ensure selective reactions.

    Introduction of functional groups: Specific reagents and catalysts are used to introduce functional groups such as hydroxyl, amino, and carbamate groups.

    Final assembly: The final steps involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Scaling up: Using larger reactors and continuous flow systems.

    Purification: Techniques such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, it may be used to study enzyme interactions, protein binding, or cellular pathways.

Medicine

Industry

In industry, it may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor interaction: Modulating signal transduction pathways.

    Cellular uptake: Affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
  • Other carbamate derivatives : Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and stereochemistry, which may confer unique properties such as selectivity, potency, or stability.

Properties

CAS No.

198904-13-1

Molecular Formula

C35H51N9O7

Molecular Weight

709.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C35H51N9O7/c1-34(2,3)27(37-32(48)50-8)30(46)36-25(19-22-13-11-10-12-14-22)26(45)21-44(41-31(47)28(35(4,5)6)38-33(49)51-9)20-23-15-17-24(18-16-23)29-39-42-43(7)40-29/h10-18,25-28,45H,19-21H2,1-9H3,(H,36,46)(H,37,48)(H,38,49)(H,41,47)/t25-,26-,27+,28+/m0/s1

InChI Key

BFKMYBHUMHOWJH-YVHASNINSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Synonyms

232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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